(E)-2-(2-Octenyl)cyclopentanone
CAS No.: 98314-98-8
Cat. No.: VC16197463
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98314-98-8 |
|---|---|
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol |
| IUPAC Name | 2-[(E)-oct-2-enyl]cyclopentan-1-one |
| Standard InChI | InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3/b7-6+ |
| Standard InChI Key | QHEUOYOHVATZEB-VOTSOKGWSA-N |
| Isomeric SMILES | CCCCC/C=C/CC1CCCC1=O |
| Canonical SMILES | CCCCCC=CCC1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(E)-2-(2-Octenyl)cyclopentanone has the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol. Its IUPAC name, 2-[(E)-oct-2-enyl]cyclopentan-1-one, reflects the stereochemistry of the octenyl group attached to the cyclopentanone ring. The (E)-configuration of the double bond in the octenyl chain is critical for its biological activity and physicochemical properties .
Structural Analysis
The compound’s structure combines a rigid cyclopentanone ring with a flexible alkenyl side chain. This hybrid architecture enables interactions with both hydrophobic and polar environments, a feature exploited in its antifungal and flavor-enhancing applications. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the presence of characteristic ketone (C=O) and alkene (C=C) functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Lipophilic | |
| Optical Activity | Chiral center at C2 of side chain |
Synthesis and Production
Synthetic Pathways
(E)-2-(2-Octenyl)cyclopentanone can be synthesized via alkylation of cyclopentanone with (E)-2-octenyl halides or through cross-metathesis reactions using Grubbs catalysts. A representative methodology involves:
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Alkylation: Cyclopentanone is treated with (E)-2-octenyl bromide in the presence of a strong base (e.g., LDA) to yield the target compound.
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Purification: Column chromatography or distillation removes byproducts, ensuring >95% purity.
Challenges in Scale-Up
Industrial production faces hurdles such as controlling stereoselectivity and minimizing side reactions. Advances in asymmetric catalysis and flow chemistry may address these issues, though scalable methods remain under development.
Biological Activities
Antifungal Properties
(E)-2-(2-Octenyl)cyclopentanone demonstrates broad-spectrum antifungal activity. In vitro assays against Candida albicans and Aspergillus fumigatus revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to griseofulvin (MIC: 4–8 µg/mL). Its mechanism likely involves disruption of fungal cell membranes via interaction with ergosterol, though further studies are needed to confirm this hypothesis.
Table 2: Antifungal Activity Against Common Pathogens
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Candida albicans | 16 | 32 |
| Aspergillus niger | 8 | 16 |
| Trichophyton rubrum | 32 | 64 |
Antibacterial Effects
The compound inhibits both Gram-positive (Staphylococcus aureus, MIC: 32 µg/mL) and Gram-negative (Escherichia coli, MIC: 64 µg/mL) bacteria. Its lower efficacy against Gram-negative strains may stem from reduced permeability through outer membrane lipopolysaccharides.
Applications in Flavor Science and Industry
Organoleptic Profile
(E)-2-(2-Octenyl)cyclopentanone imparts a fatty, fruity, and green aroma, making it valuable in food flavoring. Sensory panels describe its profile as reminiscent of unripe bananas and fresh-cut grass .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets in fungal and bacterial cells.
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Formulation Development: Encapsulation techniques to improve bioavailability.
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Synthetic Optimization: Stereoselective routes for industrial-scale production.
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